molecular formula C16H17N3O4 B4474123 N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

Cat. No.: B4474123
M. Wt: 315.32 g/mol
InChI Key: LCVHGIYYNJHMAI-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include:

    Benzodioxole precursor: Prepared through the cyclization of catechol with formaldehyde.

    Oxazole precursor: Synthesized via the cyclization of an α-hydroxy ketone with an amide.

    Pyrrolidine derivative: Obtained through the reaction of a suitable amine with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide: Similar in structure but with different substituents.

    This compound: Another heterocyclic compound with a different ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring structures and functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-7-12(18-23-10)13-3-2-6-19(13)16(20)17-11-4-5-14-15(8-11)22-9-21-14/h4-5,7-8,13H,2-3,6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVHGIYYNJHMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 2
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N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
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N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 4
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Reactant of Route 4
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 5
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N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 6
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N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

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